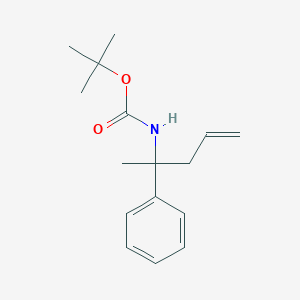
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” is a chemical compound. It’s a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are used in a wide range of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of carbamates like “Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” often involves the reaction of amines with carbon dioxide . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
Carbamates like “Tert-butyl (2-phenylpent-4-en-2-yl)carbamate” are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate and related compounds have been studied for their crystal structures. The research by Baillargeon et al. (2017) focuses on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. In these structures, molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This study provides insights into the structural aspects of these compounds (Baillargeon et al., 2017).
Organic Synthesis and Transformations
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, are valuable in organic synthesis. The work of Guinchard et al. (2005) demonstrates their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their potential as building blocks in organic synthesis (Guinchard et al., 2005).
Metabolism Studies
In a study related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, with significant species variation in the yields of different types of oxidation products. This research is crucial for understanding the metabolic pathways and environmental impact of such compounds (Douch & Smith, 1971).
Deprotection in Organic Chemistry
Li et al. (2006) explored the use of aqueous phosphoric acid as an effective reagent for the deprotection of tert-butyl carbamates, including tert-butyl (2-phenylpent-4-en-2-yl)carbamate. This method is mild, environmentally benign, and offers good selectivity in the presence of other acid-sensitive groups. The findings contribute to more efficient and sustainable practices in organic chemistry (Li et al., 2006).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound related to tert-butyl (2-phenylpent-4-en-2-yl)carbamate, was studied by Piovan et al. (2011). They used lipase-catalyzed transesterification reactions, achieving excellent enantioselectivity. This method is significant for obtaining optically pure enantiomers, useful in the development of chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Propiedades
IUPAC Name |
tert-butyl N-(2-phenylpent-4-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-6-12-16(5,13-10-8-7-9-11-13)17-14(18)19-15(2,3)4/h6-11H,1,12H2,2-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHBWYZRTPCWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-phenylpent-4-en-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

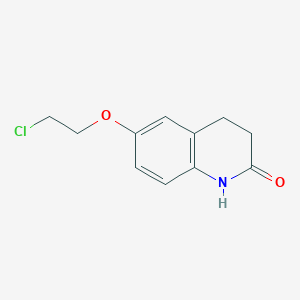
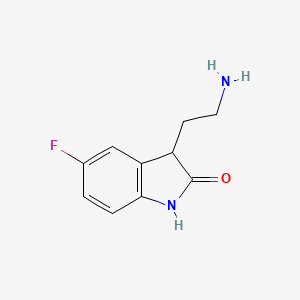
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2996827.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)
![N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]cyclohexyl]prop-2-enamide](/img/structure/B2996831.png)

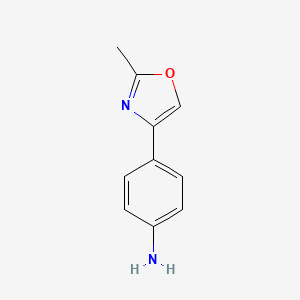
![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)
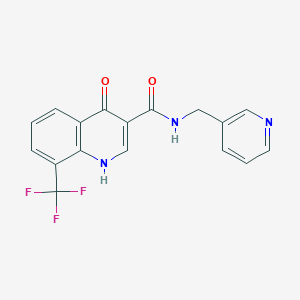
![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)
![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)